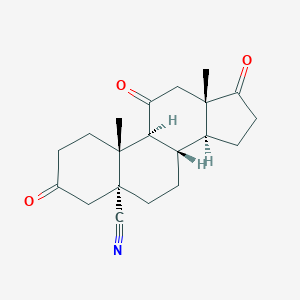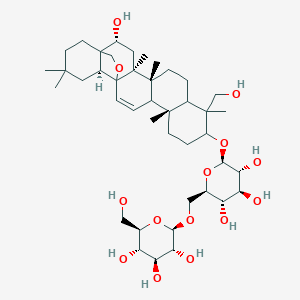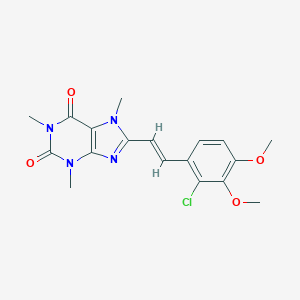
N-(4-cyanophenyl)-4-methoxybenzamide
Descripción general
Descripción
“N-(4-Cyanophenyl)glycine” is a compound useful in organic synthesis . It’s an impurity produced during the preparation of dabigatran etexilate, a novel synthetic direct thrombin inhibitor .
Molecular Structure Analysis
“N-(4-Cyanophenyl)glycine” has a molecular formula of C9H8N2O2 . “N-(4-Cyanophenyl)benzamide” has a molecular formula of C14H10N2O .
Chemical Reactions Analysis
“N-(4-cyanophenyl)-4-methoxybenzamide” might be involved in Mitsunobu reactions, as suggested by a study involving ethyl 2-(4-cyanophenyl)hydrazinecarboxylate .
Physical And Chemical Properties Analysis
“N-(4-Cyanophenyl)glycine” has a molecular weight of 176.17, a melting point of 237 °C (dec.), and a boiling point of 447.2±30.0 °C (Predicted) . “N-(4-Cyanophenyl)benzamide” has a molecular weight of 222.242 Da .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis : N-phenylbenzamide derivatives have been studied for their molecular structure, with insights into intermolecular interactions and molecular geometry. These studies are crucial for understanding the properties and potential applications of these compounds (Karabulut et al., 2014).
Antiviral Activity : Certain N-phenylbenzamide derivatives exhibit significant antiviral activity. For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide shows promising results against Enterovirus 71, indicating potential use in developing antiviral drugs (Ji et al., 2013).
Catalytic Applications : N-methoxybenzamides are used in Rh(III)-catalyzed C–H cyanation reactions, highlighting their role in synthetic chemistry and potential for developing environmentally friendly processes (Zhang et al., 2015).
Antimicrobial Properties : Benzamide derivatives, including those incorporating the thiazole ring and methoxybenzamides, have been found to have antibacterial and antifungal activities. This suggests their potential use in treating microbial diseases (Desai et al., 2013).
Antioxidant Activity : Amino-substituted benzamide derivatives, including those with methoxy groups, have shown potential as antioxidants, important for scavenging free radicals (Jovanović et al., 2020).
Pharmaceutical Research : N-methoxybenzamides have been studied for their role in developing pharmaceuticals, including their use in gastroprokinetic activity and as potential antiemetic drugs (Sawale et al., 2016).
Medical Imaging : Certain benzamide derivatives have been used in medical imaging, particularly in the development of radiolabelled compounds for imaging purposes (Hamill et al., 1996).
Biosensing Applications : Modified benzamides have been used in developing biosensors for detecting substances like glutathione and piroxicam, indicating their role in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
Melanoma Research : Radioiodinated N-(dialkylaminoalkyl)benzamides have shown high uptake in melanoma studies, suggesting their potential use in melanoma imaging and therapy (Eisenhut et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-13-6-2-11(10-16)3-7-13/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGTCXYAXDOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352498 | |
| Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-methoxybenzamide | |
CAS RN |
149505-74-8 | |
| Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)


![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)

![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)